Molecular structure and weight of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine
Molecular structure and weight of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine
Molecular Architecture, Synthesis Protocols, and Applications in Peptide Drug Discovery
Executive Summary
N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (CAS: 2154853-12-8) is a highly specialized non-canonical amino acid (NCAA) utilized in modern medicinal chemistry and solid-phase peptide synthesis (SPPS).[1][2] Distinguished by its orthogonal electronic substitution pattern—an electron-withdrawing chlorine at the para position and an electron-donating methoxy group at the meta position—this building block offers unique opportunities for modulating peptide potency, metabolic stability, and receptor selectivity.
This guide provides a comprehensive technical analysis of the molecule, including its physicochemical properties, validated handling protocols, and its strategic role in Structure-Activity Relationship (SAR) studies.
Molecular Architecture & Physicochemical Properties
Structural Logic
The molecule consists of three distinct functional domains, each serving a specific role in drug development:
-
N-Terminal Protection (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group ensures base-labile protection, compatible with standard SPPS workflows.
-
Chiral Backbone (L-Phe): The natural L-configuration (S-enantiomer) maintains biological compatibility with endogenous receptor pockets.
-
Functionalized Side Chain (3-OMe, 4-Cl):
-
4-Chloro: Increases lipophilicity and blocks metabolic oxidation at the reactive para position (a common site for cytochrome P450 attack).
-
3-Methoxy: Provides a hydrogen bond acceptor site and introduces specific steric bulk to restrict conformational freedom.
-
Quantitative Data Profile
| Property | Specification |
| Chemical Name | N-Fmoc-3-methoxy-4-chloro-L-phenylalanine |
| CAS Number | 2154853-12-8 |
| Molecular Formula | C₂₅H₂₂ClNO₅ |
| Molecular Weight | 451.90 g/mol |
| Purity Grade | ≥ 98% (HPLC) |
| Chirality | L-Isomer (S-configuration) |
| Solubility | Soluble in DMF, DMSO, NMP; Low solubility in water/DCM |
| Appearance | White to off-white powder |
| SMILES | O=C(O)=C(Cl)C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Structural Connectivity Map
The following diagram illustrates the logical connectivity and functional role of each molecular segment.
Caption: Functional connectivity map of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine highlighting pharmacophoric elements.
Strategic Applications in Drug Design (SAR)
The "Dual Electrostatic" Effect
The simultaneous presence of chloro and methoxy substituents creates a "dual electrostatic" potential.[3] While chlorine is electron-withdrawing (inductive), it also possesses a lipophilic character and a "sigma-hole" (positive potential cap). The methoxy group is electron-donating (resonance) but presents a negative electrostatic potential at the oxygen.[3]
-
Mechanism: This combination allows the residue to interact simultaneously with both positive and negative regions of a target protein's binding pocket, often resulting in higher affinity than either substituent alone.
-
Metabolic Stability: The 4-chloro substituent effectively blocks para-hydroxylation, a primary clearance pathway for phenylalanine-based drugs, thereby extending the half-life (
) of the peptide.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
Due to the steric bulk of the 3-methoxy and 4-chloro groups, standard coupling protocols may result in incomplete conversion. The following optimized protocol ensures high-efficiency incorporation.
Reagents & Preparation
-
Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/HCTU due to faster kinetics with hindered amino acids.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Coupling Workflow
-
Swelling: Swell resin in DMF for 20 minutes.
-
Deprotection (Fmoc Removal):
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Validation: UV monitoring at 301 nm (dibenzofulvene adduct) or Kaiser Test (Blue = Free Amine).
-
-
Activation (Pre-activation is critical):
-
Dissolve N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (4.0 eq) and HATU (3.9 eq) in DMF.
-
Add DIPEA (8.0 eq) immediately before addition to resin.
-
Note: Minimize activation time (< 2 min) to prevent racemization.
-
-
Coupling:
-
Add activated solution to resin.
-
Agitate for 60–90 minutes at room temperature.
-
Optimization: For difficult sequences, double couple (repeat step 3-4) or elevate temperature to 50°C (microwave assisted).
-
-
Washing: Wash resin with DMF (4x) and DCM (3x).
SPPS Logic Diagram
Caption: Optimized SPPS cycle for sterically hindered amino acids like Fmoc-3-methoxy-4-chloro-Phe.
Quality Control & Storage
Analytical Verification
-
HPLC: Expect a retention time shift compared to native Phenylalanine due to increased hydrophobicity (Cl/OMe).
-
NMR: Proton NMR (
H) should show distinct signals for the methoxy singlet (~3.8 ppm) and the aromatic protons split by the 3,4-substitution pattern. -
Mass Spectrometry: ESI-MS should yield
and . The chlorine isotope pattern ( Cl/ Cl) will be visible (3:1 ratio).
Storage Conditions
-
Temperature: Store at +2°C to +8°C.
-
Environment: Keep under inert gas (Argon/Nitrogen) and desiccated.
-
Stability: Stable for >2 years if protected from moisture. Hydrolysis of the Fmoc group can occur if exposed to basic fumes.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Chloro/Methoxy Phenylalanine Derivatives. Retrieved from [Link]
-
Drug Hunter. (2024).[4] Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
-
Beilstein Journals. (2020). Fluorinated and Substituted Phenylalanines: Synthesis and Pharmaceutical Applications. Retrieved from [Link]
Sources
- 1. CAS:2154853-12-8, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloro-3-methoxyphenyl)propanoic acid-毕得医药 [bidepharm.com]
- 2. quinidine gluconate | CAS#:7054-25-3 | Chemsrc [chemsrc.com]
- 3. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
